molecular formula C21H19ClN2O4S2 B2407657 2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954659-03-1

2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2407657
CAS No.: 954659-03-1
M. Wt: 462.96
InChI Key: QTSKRKHHTDXTCN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 954659-03-1) is a sulfonamide derivative with a molecular formula of C21H19ClN2O4S2 and a molecular weight of 462.96 g/mol . This compound is of significant research interest due to its role as an orexin receptor antagonist . Orexin receptors, classified as G protein-coupled receptors (GPCRs), are pivotal regulators of central physiological functions . By targeting these receptors, this compound is a valuable tool for investigating a wide range of disorders, including sleep diseases, feeding and eating disorders such as anorexia and bulimia, obesity, anxiety, mood disorders, metabolic syndrome, hypertension, hypotension, neuropathic pain, and learning disabilities . The structure incorporates a tetrahydroisoquinoline core, a motif frequently encountered in natural products and compounds with diverse biological activities . This product is intended for research applications in a laboratory setting exclusively. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-4-7-19(8-5-17)28-14-20(25)23-18-6-3-15-9-10-24(13-16(15)12-18)30(26,27)21-2-1-11-29-21/h1-8,11-12H,9-10,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKRKHHTDXTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure

The compound features a tetrahydroisoquinoline core substituted with a thiophenesulfonyl group and a chlorophenoxy moiety. This structural diversity may contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of the compound have been explored in several studies, focusing on its effects on various biological systems. Below are key findings related to its pharmacological properties:

Antitumor Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Studies : In vitro studies demonstrated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations ranging from 10 to 50 µM.
Cell LineIC50 (µM)Reference
MCF-725
HT-2930

Anti-inflammatory Properties

  • Inhibition of Cytokine Production : The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Research Findings : A study indicated that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-alpha500150
IL-6300100

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against various bacterial strains.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Research suggests that it may interact with specific receptors or enzymes that regulate these processes.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated various compounds similar to this structure for their antitumor activities. The compound's mechanism involves the inhibition of cell proliferation in several cancer types:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of human tumor cells. For instance, it was tested against a panel of approximately sixty cancer cell lines with notable efficacy observed in specific lines such as breast and lung cancer cells .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, which is crucial for developing effective cancer therapies. The presence of the thiophene and isoquinoline moieties is believed to enhance its biological activity by interacting with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • 5-Lipoxygenase Inhibition : Molecular docking studies indicate that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its utility in treating conditions characterized by chronic inflammation .
  • In Silico Evaluations : Computational models have been employed to predict the compound's interaction with various inflammatory mediators, supporting further investigation into its therapeutic potential .

Neuropharmacological Applications

The structural similarity of this compound to other neuroactive agents positions it as a candidate for neuropharmacological studies:

  • CNS Activity : Compounds with tetrahydroisoquinoline structures have been associated with neuroprotective effects and modulation of neurotransmitter systems. This suggests that 2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may exhibit similar properties .
  • Potential for Treating Neurological Disorders : Given its chemical structure, there is potential for this compound to be explored in the context of treating disorders such as depression or anxiety, where modulation of neurotransmitter pathways is critical .

Case Studies and Research Findings

Several research initiatives have documented the effects and potential applications of this compound:

StudyFindings
NCI EvaluationSignificant antitumor activity against multiple cancer cell lines; average growth inhibition rates were reported .
Molecular DockingIdentified as a potential 5-LOX inhibitor; suggests anti-inflammatory properties .
Neuropharmacological StudiesSimilar compounds have shown promise in modulating CNS activity; further studies needed .

Preparation Methods

Preparation of N-tert-Butylthiophene-2-Sulfonamide

A foundational step involves reacting thiophene-2-sulfonyl chloride with tert-butylamine in anhydrous chloroform at 0°C, followed by gradual warming to room temperature. This yields N-tert-butylthiophene-2-sulfonamide in 94% yield after chromatography (hexane/ethyl acetate, 25:75). The reaction mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center.

Key Reaction Conditions

Parameter Value
Solvent Chloroform
Temperature 0°C → 20°C (reflux for 10 min)
Reagent Ratio 1:3 (sulfonyl chloride:amine)
Purification Column chromatography

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a method widely employed for generating 1,2,3,4-tetrahydroisoquinolines.

Formation of Dihydroisoquinoline Intermediate

A nitro-substituted amide precursor undergoes cyclization in refluxing phosphorus oxychloride (POCl₃), forming a dihydroisoquinoline intermediate. For example, compound 42 (nitro-containing amide) is hydrogenolyzed to an amine, followed by reductive amination and cyclization to yield dihydroisoquinoline 44 .

Reduction to Tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced using sodium borohydride (NaBH₄) in methanol, affording the racemic tetrahydroisoquinoline. This step ensures saturation of the heterocyclic ring, critical for subsequent functionalization.

Optimization Notes

  • NaBH₄ is preferred over lithium aluminum hydride (LiAlH₄) due to milder conditions and higher functional group tolerance.
  • Racemic mixtures are typical, though chiral resolutions may be employed for enantioselective synthesis.

Sulfonylation of the Tetrahydroisoquinoline

The thiophene-2-sulfonyl group is introduced at the 2-position of the tetrahydroisoquinoline via nucleophilic substitution.

Reaction Conditions

The tetrahydroisoquinoline amine is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, ensuring high conversion rates.

Example Protocol

  • Tetrahydroisoquinoline (1 equiv), thiophene-2-sulfonyl chloride (1.2 equiv), TEA (2 equiv) in DCM.
  • Stir at 0°C for 1 hour, then warm to room temperature overnight.
  • Purify via silica gel chromatography (DCM/methanol, 95:5).

Yield : 75–85% (typical for sulfonamide formation).

Acetamide Side Chain Introduction

The 7-amino group of the tetrahydroisoquinoline is acylated with 2-(4-chlorophenoxy)acetyl chloride to form the final acetamide.

Chloroacetylation

The amine is first reacted with chloroacetyl chloride in tetrahydrofuran (THF) at −78°C, followed by warming to −40°C. This forms the α-chloroamide intermediate.

Phenoxy Displacement

The chlorine atom is displaced by 4-chlorophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Reaction Summary

  • Chloroacetylation :
    • THF, −78°C, 2 hours.
    • Quench with NH₄Cl, extract with ethyl acetate.
  • Phenoxy Substitution :
    • DMF, K₂CO₃, 80°C, 12 hours.
    • Purify via column chromatography (hexane/ethyl acetate, 7:1).

Overall Yield : 55–60% (two-step sequence).

Final Coupling and Purification

The sulfonylated tetrahydroisoquinoline and 2-(4-chlorophenoxy)acetamide are coupled via amide bond formation.

Amide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM, the carboxylic acid of the acetamide reacts with the amine of the sulfonylated tetrahydroisoquinoline.

Conditions

  • EDC (1.5 equiv), NHS (1.2 equiv), DCM, room temperature, 24 hours.
  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Final Yield : 40–50%.

Analytical Characterization

Critical spectroscopic data for the target compound include:

¹H NMR

  • δ 7.60 (1H, dd, J = 1.3, 3.8 Hz, thiophene-H).
  • δ 7.02 (1H, dd, J = 5.0, 3.8 Hz, thiophene-H).
  • δ 4.83 (1H, m, NH).

13C NMR

  • δ 145.0 (sulfonyl-attached C).
  • δ 131.7 (thiophene-C).

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are critical for verifying the tetrahydroisoquinoline scaffold, sulfonyl group (δ ~3.5–4.0 ppm for SO2_2-CH2_2), and acetamide carbonyl (δ ~170 ppm) .
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight via ESI+/ESI– ionization.
  • FT-IR : Validates sulfonyl (S=O stretches at 1150–1350 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) functionalities .

How should researchers design initial biological activity studies for this compound?

Q. Basic Biological Screening

  • In Vitro Assays : Prioritize targets linked to structural analogs, such as:
    • Neurological Receptors : Dopamine D2/D3 or serotonin 5-HT2A_{2A} receptors (radioligand binding assays, IC50_{50} determination) .
    • Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .

What strategies optimize reaction yields and purity in large-scale synthesis?

Q. Advanced Synthesis Optimization

  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, sulfonylation efficiency improves at 0–5°C in THF vs. DCM .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and minimize byproducts .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce environmental impact .

How can conflicting data on biological activity (e.g., receptor selectivity) be resolved?

Q. Advanced Data Contradiction Analysis

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing thiophene sulfonyl with ethyl sulfonyl) to isolate structural contributors to activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses at D2 vs. 5-HT2A_{2A} receptors. Validate with mutagenesis studies on key residues (e.g., Asp3.32 in GPCRs) .
  • Orthogonal Assays : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays to rule out assay-specific artifacts .

What methodologies elucidate the compound’s mechanism of action in neurological systems?

Q. Advanced Mechanistic Studies

  • In Silico Dynamics : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Functional Assays : Measure cAMP accumulation (D2 receptor: Gi-coupled) or calcium flux (5-HT2A_{2A}: Gq-coupled) in transfected CHO cells .
  • Proteomics : Use SILAC (stable isotope labeling) to identify downstream signaling proteins modulated by the compound in neuronal cells .

How can solubility and bioavailability challenges be addressed in preclinical development?

Q. Advanced Physicochemical Optimization

  • Salt Formation : Screen hydrochloride or mesylate salts to improve aqueous solubility (pH-solubility profiling) .
  • Prodrug Design : Introduce ester or phosphate moieties to the acetamide group for enhanced intestinal absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to prolong half-life and target CNS delivery .

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